2-(2-methylphenyl)-N-phenylacetamide
Description
Properties
Molecular Formula |
C15H15NO |
|---|---|
Molecular Weight |
225.28 g/mol |
IUPAC Name |
2-(2-methylphenyl)-N-phenylacetamide |
InChI |
InChI=1S/C15H15NO/c1-12-7-5-6-8-13(12)11-15(17)16-14-9-3-2-4-10-14/h2-10H,11H2,1H3,(H,16,17) |
InChI Key |
RHAOXWAXLXXLFS-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CC(=O)NC2=CC=CC=C2 |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Activity
Research indicates that 2-(2-methylphenyl)-N-phenylacetamide exhibits notable antimicrobial properties. It has been studied for its efficacy against various bacterial strains, suggesting potential applications in developing new antimicrobial agents. The mechanism of action appears to involve interference with microbial cell wall synthesis and metabolic pathways, which warrants further investigation to fully elucidate its therapeutic potential.
Antioxidant Properties
The compound also shows promising antioxidant activity, which is crucial for combating oxidative stress-related diseases. Studies have demonstrated that it can scavenge free radicals effectively, thus protecting cells from oxidative damage. This property makes it a candidate for formulation in dietary supplements or pharmaceuticals aimed at reducing oxidative stress.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of 2-(2-methylphenyl)-N-phenylacetamide involved testing against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant inhibitory effects, particularly at higher concentrations. This study highlights the potential for this compound to be developed into a therapeutic agent for treating bacterial infections.
Case Study 2: Antioxidant Potential
Another investigation focused on the antioxidant capabilities of 2-(2-methylphenyl)-N-phenylacetamide using various assays such as DPPH and ABTS radical scavenging tests. The findings revealed that the compound effectively reduced oxidative stress markers in vitro, suggesting its application in formulations aimed at mitigating oxidative damage in cells.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Phenylacetamides
Key Observations
Substituent Effects on Activity :
- Electron-Withdrawing Groups (EWGs) : The 4-fluoro substituent in 2-(4-fluorophenyl)-N-phenylacetamide enhances anticancer activity by modulating electron density and improving target binding . In contrast, the 2-methyl group in the target compound is electron-donating, which may favor hydrophobic interactions in biological systems.
- Bulkier Substituents : Compounds like 2-(naphthalen-1-yloxy)-N-phenylacetamide and N-(2-benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide exhibit activity in cancer and synthetic applications, respectively, but their larger substituents may reduce bioavailability compared to simpler analogs.
Synthetic Accessibility :
- Alkylation and acylation reactions are common for N-substituted phenylacetamides. For example, benzylation of N-(4-nitrophenyl)-2-phenylacetamide under phase-transfer catalysis highlights the role of substituents in directing reactivity . The target compound’s synthesis likely follows similar pathways.
This contrasts with polar groups like 4-nitro in antitubercular analogs, which improve solubility but may limit CNS penetration .
Structure-Activity Relationships (SAR) :
- Anticancer Activity : Fluorine and naphthyl groups enhance cytotoxicity via interactions with cellular targets (e.g., TRPM4 ion channels in prostate cancer) . The target compound’s methyl group may offer a balance between activity and metabolic stability.
- Antimicrobial Activity : Selenium-containing derivatives (e.g., 2-((4-acetamidophenyl)selanyl)-N-phenylacetamide) show promise due to redox-modulating properties , while benzotriazole-substituted analogs exhibit broad-spectrum effects .
Preparation Methods
Reaction Overview
A palladium-catalyzed carbonylative coupling strategy, as detailed in supporting experimental procedures, enables the efficient synthesis of 2-(2-methylphenyl)-N-phenylacetamide. This method leverages transition metal catalysis to form the acetamide backbone under carbon monoxide (CO) atmosphere.
Procedure and Conditions
-
Substrates : N-Tosylhydrazone salts derived from 2-methylbenzaldehyde and phenylamine.
-
Catalyst System : Palladium(II) acetate (Pd(OAc)₂) with a phosphine ligand (e.g., Xantphos).
-
Solvent : Toluene or dioxane under anhydrous conditions.
-
CO Atmosphere : Maintained at 1 atm pressure.
-
Temperature : 80–100°C for 12–24 hours.
The reaction proceeds via a carbonylative cross-coupling mechanism, where CO inserts into the Pd–C bond, followed by nucleophilic attack by aniline to form the acetamide bond.
Yield and Optimization
-
Key Variables :
-
Ligand choice (Xantphos improves stability of Pd intermediates).
-
CO pressure (higher pressures reduce reaction time).
-
Temperature (exceeding 100°C leads to decomposition).
-
Amidation of Acid Chlorides
Direct Amidation Approach
This classical method involves the reaction of 2-(2-methylphenyl)acetyl chloride with aniline in the presence of a base.
Procedure
-
Acid Chloride Preparation : 2-(2-Methylphenyl)acetic acid is treated with thionyl chloride (SOCl₂) at 60°C for 2 hours.
-
Amidation : The acid chloride is added dropwise to a solution of aniline and triethylamine (Et₃N) in dichloromethane (DCM) at 0°C.
-
Workup : The mixture is stirred for 4 hours, washed with HCl (1M), and purified via recrystallization (ethanol/water).
Performance Metrics
-
Purity : >95% (by ¹H NMR).
-
Limitations : Requires strict anhydrous conditions to prevent hydrolysis of the acid chloride.
Nucleophilic Substitution via Brominated Intermediates
Synthesis of Bromomethyl Precursor
Adapting methodologies from fungicidal compound synthesis, 2-(2-bromomethylphenyl)acetate intermediates are generated for subsequent amination.
Reaction Steps
-
Lithiation : 2-Methylbiphenyl ether is treated with butyllithium (BuLi) at -78°C to generate a benzylic lithio species.
-
Electrophilic Quenching : Dimethyl oxalate is added to form methyl 2-(2-methylphenyl)-2-oxoacetate.
-
Bromination : The oxoacetate is brominated using PBr₃ in tetrahydrofuran (THF) at 0°C.
-
Amination : The brominated intermediate reacts with aniline in the presence of silver carbonate (Ag₂CO₃) as a base.
Optimization Insights
Condensation with Activating Agents
Carbodiimide-Mediated Coupling
A modified approach utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate 2-(2-methylphenyl)acetic acid for direct coupling with aniline.
Protocol
-
Activation : EDC and hydroxybenzotriazole (HOBt) are added to a solution of the carboxylic acid in DCM.
-
Coupling : Aniline is introduced, and the reaction is stirred at room temperature for 12 hours.
-
Purification : Silica gel chromatography (hexane/ethyl acetate gradient).
Advantages and Limitations
Comparative Analysis of Methods
Critical Considerations for Scale-Up
Solvent and Catalyst Recovery
Environmental Impact
-
CO Utilization : Closed-loop systems mitigate CO emissions in Method 1.
-
HOBt/EDC : Biodegradable alternatives (e.g., COMU) are under investigation.
Emerging Methodologies
Q & A
Q. How can environmental impact assessments be integrated into the synthesis of 2-(2-methylphenyl)-N-phenylacetamide?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
